Ddx3-IN-1
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Overview
Description
DDX3-IN-1 is a compound known for its inhibitory effects on the DEAD-box polypeptide 3 (DDX3) enzyme. DDX3 is an ATP-dependent RNA helicase involved in various cellular processes, including RNA metabolism, translation, and cell cycle regulation. This compound has shown potential in antiviral and anticancer research due to its ability to inhibit the activity of DDX3, making it a valuable compound for scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DDX3-IN-1 involves the preparation of a 7-azaindole derivative. One such derivative, {5-[1H-pyrrolo(2,3-b)pyridin-5-yl]pyridin-2-ol}, is synthesized through a series of reactions. The key steps include:
Formation of the pyrrolo[2,3-b]pyridine core: This involves the cyclization of appropriate precursors under controlled conditions.
Functionalization of the core: Introduction of functional groups to the core structure to achieve the desired chemical properties.
Final coupling reactions: Coupling the functionalized core with other chemical entities to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
DDX3-IN-1 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s properties.
Substitution: Replacement of one functional group with another, which can be used to create derivatives with different activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal yields and product stability.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound. Substitution reactions can result in a wide range of derivatives with varying functional groups.
Scientific Research Applications
DDX3-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the role of DDX3 in RNA metabolism and translation.
Biology: Investigated for its effects on cell cycle regulation, apoptosis, and cellular stress responses.
Medicine: Explored as a potential therapeutic agent for antiviral and anticancer treatments.
Industry: Potential applications in the development of new drugs and therapeutic strategies targeting DDX3.
Mechanism of Action
DDX3-IN-1 exerts its effects by inhibiting the ATPase and RNA helicase activities of DDX3. This inhibition disrupts the normal functions of DDX3 in RNA metabolism, leading to altered translation and gene expression. The compound binds to the ATP-binding site of DDX3, preventing the hydrolysis of ATP and subsequent unwinding of RNA duplexes. This mechanism is crucial for its antiviral and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Several compounds are similar to DDX3-IN-1 in terms of their inhibitory effects on DDX3. These include:
Rhodanine derivatives: Known to bind to the ATP-binding domain of DDX3.
Triazine analogues: Inhibit the RNA helicase activity of DDX3.
Biphenyl analogues: Also target the RNA helicase activity of DDX3.
Uniqueness of this compound
This compound is unique due to its high specificity and potency in inhibiting DDX3. It has shown significant antiviral activity against HIV and Hepatitis C virus, as well as potential anticancer effects. Its ability to target the ATP-binding site of DDX3 with high affinity makes it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
1-(2-methylphenyl)-3-[4-(4-methyltriazol-1-yl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c1-12-5-3-4-6-16(12)19-17(23)18-14-7-9-15(10-8-14)22-11-13(2)20-21-22/h3-11H,1-2H3,(H2,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIIUGRJFJAHCFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)N3C=C(N=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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